

# An In-depth Technical Guide to Methyl 2-(5-methylfuran-2-yl)benzoate

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## Compound of Interest

Compound Name: Methyl 2-(5-methylfuran-2-yl)benzoate

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IUPAC Name: **Methyl 2-(5-methylfuran-2-yl)benzoate**

This technical guide provides a comprehensive overview of **Methyl 2-(5-methylfuran-2-yl)benzoate**, including its chemical structure, proposed synthesis, and potential properties and biological relevance based on analogous compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from structurally related compounds.

## Chemical Structure and Properties

**Methyl 2-(5-methylfuran-2-yl)benzoate** is an organic compound featuring a benzoate core substituted at the 2-position with a 5-methylfuran ring. The structure combines a rigid aromatic scaffold with a heterocyclic moiety, a common motif in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of **Methyl 2-(5-methylfuran-2-yl)benzoate**

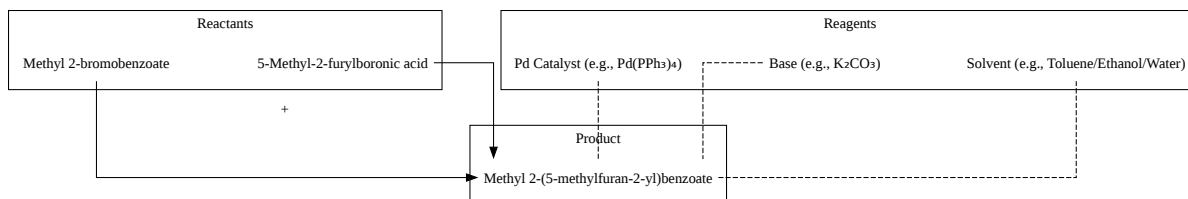
Property	Predicted Value	Notes
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>3</sub>	-
Molecular Weight	216.23 g/mol	-
Appearance	Likely a solid or oil	Based on similar 2-arylbenzoates.
Boiling Point	> 200 °C	Estimated based on related compounds like methyl 2-methylbenzoate (207-208 °C).
Solubility	Soluble in organic solvents (e.g., DCM, EtOAc, THF), poorly soluble in water.	General solubility for similar aromatic esters.
logP	~3.5	Estimated based on structural fragments.

Note: The properties listed are estimations based on the chemical structure and data for analogous compounds and have not been experimentally determined for **Methyl 2-(5-methylfuran-2-yl)benzoate**.

## Proposed Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

While no specific synthesis for **Methyl 2-(5-methylfuran-2-yl)benzoate** has been reported, a highly plausible and efficient route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and arylboronic acids and has been successfully applied to the synthesis of various 2-arylbenzoates and 2-arylbenzo[b]furans.<sup>[1][2][3][4]</sup>

Reaction Scheme:



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Caption: Proposed Suzuki-Miyaura coupling for the synthesis of **Methyl 2-(5-methylfuran-2-yl)benzoate**.

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl halides with heterocyclic boronic acids.[4]

- **Reaction Setup:** To a flame-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), and a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq).
- **Catalyst Addition:** Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>) (0.03 eq).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
- **Reaction Conditions:** Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired **Methyl 2-(5-methylfuran-2-yl)benzoate**.

## Potential Biological Activity and Significance

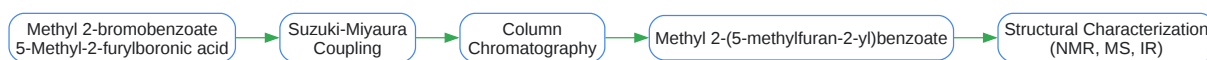
Direct biological data for **Methyl 2-(5-methylfuran-2-yl)benzoate** is not available. However, the structural motifs present in the molecule, namely the furan ring and the benzoate ester, are found in numerous biologically active compounds.

- **Furan Derivatives:** The furan nucleus is a key component in many natural products and synthetic compounds with a wide range of biological activities.<sup>[5]</sup> For instance, derivatives of methyl-5-(hydroxymethyl)-2-furancarboxylate have shown anti-inflammatory and antibacterial properties.<sup>[5]</sup> The hydrolysis of a 5-methylfuran-2-yl group to a 2,5-dioxopentanyl moiety has been utilized in bio-orthogonal proximity-induced ligation, a technique with applications in chemical biology.<sup>[6]</sup>
- **Benzoate Derivatives:** Methyl benzoate and its derivatives are known to possess insecticidal and antimicrobial properties.<sup>[7][8]</sup> For example, methyl-2-formyl benzoate is a precursor for various pharmacologically active compounds with antifungal, antihypertensive, and anticancer activities.<sup>[8]</sup>

The combination of these two pharmacophores in **Methyl 2-(5-methylfuran-2-yl)benzoate** suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research into its synthesis and biological evaluation is warranted to explore its potential in drug discovery and materials science.

## Logical Workflow for Compound Synthesis and Characterization

The following diagram illustrates a logical workflow from the initial reactants to the final characterization of the target compound.



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Caption: A typical workflow for the synthesis and characterization of **Methyl 2-(5-methylfuran-2-yl)benzoate**.

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